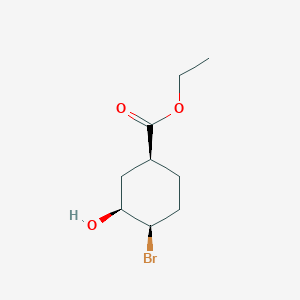
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate” belong to the class of organic compounds known as esters. Esters are compounds derived from carboxylic acids where the -OH group has been replaced by an -OR group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, elimination, or addition reactions. For instance, the synthesis of a related compound, N-Boc-protected ethyl (1S,3S,4R)-2-aza-bicyclo[2.2.1]hept-5-ene-2-carboxylate, was prepared through a diastereoselective aza-Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. The compound’s stereochemistry is indicated by the (1S,3S,4R) notation, which refers to the configuration of the chiral centers in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be predicted using various computational chemistry tools and databases .科学的研究の応用
Enantioselective Synthesis and Attractants
One area of research involves the enantioselective synthesis of compounds related to ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate, such as ethyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate, which serves as a potent attractant for the Mediterranean fruit fly. This compound was synthesized through a sequence of steps including asymmetric Diels–Alder reaction and iodolactonization, showcasing the importance of such derivatives in developing eco-friendly pest management strategies (Raw & Jang, 2000).
Polymer Chemistry
In polymer chemistry, derivatives of cyclohexane, such as those with functional groups including hydroxyl, amino, and carboxyl, are synthesized for creating new materials with specific properties. These compounds are involved in the design, synthesis, and polymerization of functional cyclic esters. For example, the development of hydrophilic aliphatic polyesters through the synthesis of new cyclic esters containing protected functional groups highlights the utility of cyclohexane derivatives in advancing materials science (Trollsås et al., 2000).
Medicinal Chemistry
In medicinal chemistry, the synthesis and structural study of related compounds, such as ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, contribute to the development of new therapeutic agents. These studies often involve the creation of novel molecules through multi-component reactions, providing insights into the potential pharmacological activities of cyclohexane derivatives (Kurbanova et al., 2019).
Advanced Synthesis Techniques
Advanced synthesis techniques for cyclohexane derivatives also play a crucial role in chemical research. For instance, the microwave-assisted synthesis of ethyl 1,3-cyclohexadien-1-carboxylate demonstrates the efficiency of modern synthetic methods in producing compounds that serve as intermediates for further chemical transformations, showcasing the significance of cyclohexane derivatives in organic synthesis (Tesson & Deshayes, 2000).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJVFZZCDBFHHM-RNJXMRFFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@H](C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


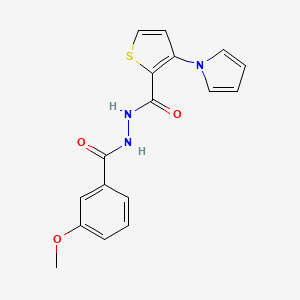
![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)

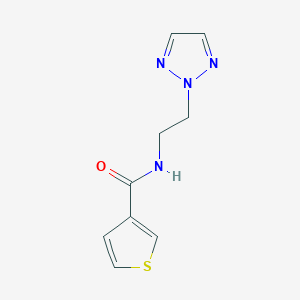

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2733350.png)
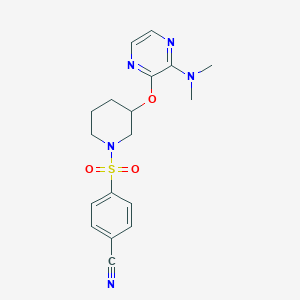
![Ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2733352.png)
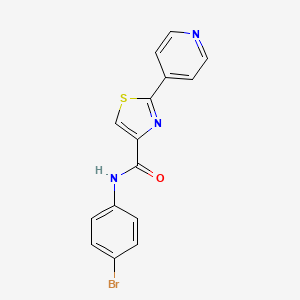
![(2Z)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733356.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2733359.png)
![(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide](/img/structure/B2733360.png)